N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C16H18N4O4S2 and its molecular weight is 394.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound is a benzothiazole derivative with a pyrazole moiety, which are known for diverse biological activities. Its molecular formula is C19H20N2O4S3, and it has a molecular weight of 436.56 g/mol. The compound's structure allows for interactions with various biological targets, making it a candidate for further research in pharmacology.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including the compound . For instance, derivatives bearing similar structures have shown efficacy in inducing apoptosis in cancer cells through the activation of procaspase-3 to caspase-3. This mechanism was evident in studies involving cell lines such as U937 and MCF-7, where compounds demonstrated significant selectivity and potency against cancer cells.
Table 1: Anticancer Activity of Similar Benzothiazole Derivatives
Compound | IC50 (μM) | Mechanism of Action |
---|---|---|
8j | 5.2 | Procaspase-3 activation |
8k | 6.6 | Procaspase-3 activation |
PAC-1 | 0.01 | Positive control for caspase activation |
The above data suggests that structural elements such as the benzothiazole core and specific substituents are crucial for the observed anticancer activity.
The proposed mechanism involves the compound's ability to activate procaspase-3, leading to increased levels of active caspase-3, which is essential for apoptosis in cancer cells. The activation pathway is critical as it indicates that compounds like this compound could serve as effective agents in cancer treatment by promoting programmed cell death.
Structure-Activity Relationships (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. Studies have shown that modifications to the benzothiazole and pyrazole moieties can significantly impact their potency and selectivity against cancer cell lines.
Key SAR Findings:
- Benzothiazole Core : Essential for anticancer activity; modifications can enhance selectivity.
- Substituents : The presence of electron-withdrawing groups increases activity by enhancing binding affinity to target proteins involved in apoptosis.
- Pyrazole Moiety : Variations can lead to changes in pharmacokinetic properties and overall efficacy.
Case Studies
Several case studies have been conducted on related compounds that showcase their potential in clinical settings:
-
Study on Compound 8k :
- Objective : Evaluate anticancer efficacy.
- Results : Showed high selectivity with an IC50 value of 6.6 μM against U937 cells.
- : Induced apoptosis via procaspase-3 activation.
-
Study on Pyrazole Derivatives :
- Objective : Assess anti-inflammatory and anticancer properties.
- Results : Compounds exhibited significant inhibition of cancer cell growth while also demonstrating anti-inflammatory effects.
- : Highlighted the dual therapeutic potential of pyrazole derivatives.
Properties
IUPAC Name |
N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-1-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4S2/c1-19-7-6-12(18-19)15(21)17-16-20(8-9-24-2)13-5-4-11(26(3,22)23)10-14(13)25-16/h4-7,10H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSEIHVITGNAFNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)C)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.